

piperazine heterocycle hydrogen bond donors and acceptors

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Compound Focus: Piperazine succinate

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Hydrogen Bonding Capacity of Piperazine

The piperazine ring's hydrogen-bonding profile is key to its success in medicinal chemistry.

- **Dual Nitrogen Role:** The two nitrogen atoms in the 1,4-positions allow piperazine to function as both a **hydrogen bond acceptor** (via the lone pairs on nitrogen) and, when protonated, a **hydrogen bond donor** (via the N-H bonds) [1].
- **Basicity and Protonation:** Piperazine is a weak base with two pKa values: **pKa1 ≈ 5.33** and **pKa2 ≈ 9.73** at 25°C [1]. This means that in physiological environments (pH ~7.4), one nitrogen is typically protonated (acting as a cation and hydrogen bond donor) while the other remains neutral (acting as a hydrogen bond acceptor). This dual nature significantly enhances water solubility and binding interactions with biological targets [1].
- **Impact on Drug Properties:** The ability to form hydrogen bonds improves a molecule's **pharmacokinetic profile**, influencing its absorption, distribution, metabolism, and excretion (ADME) by modulating lipophilicity, solubility, and protein binding [1].

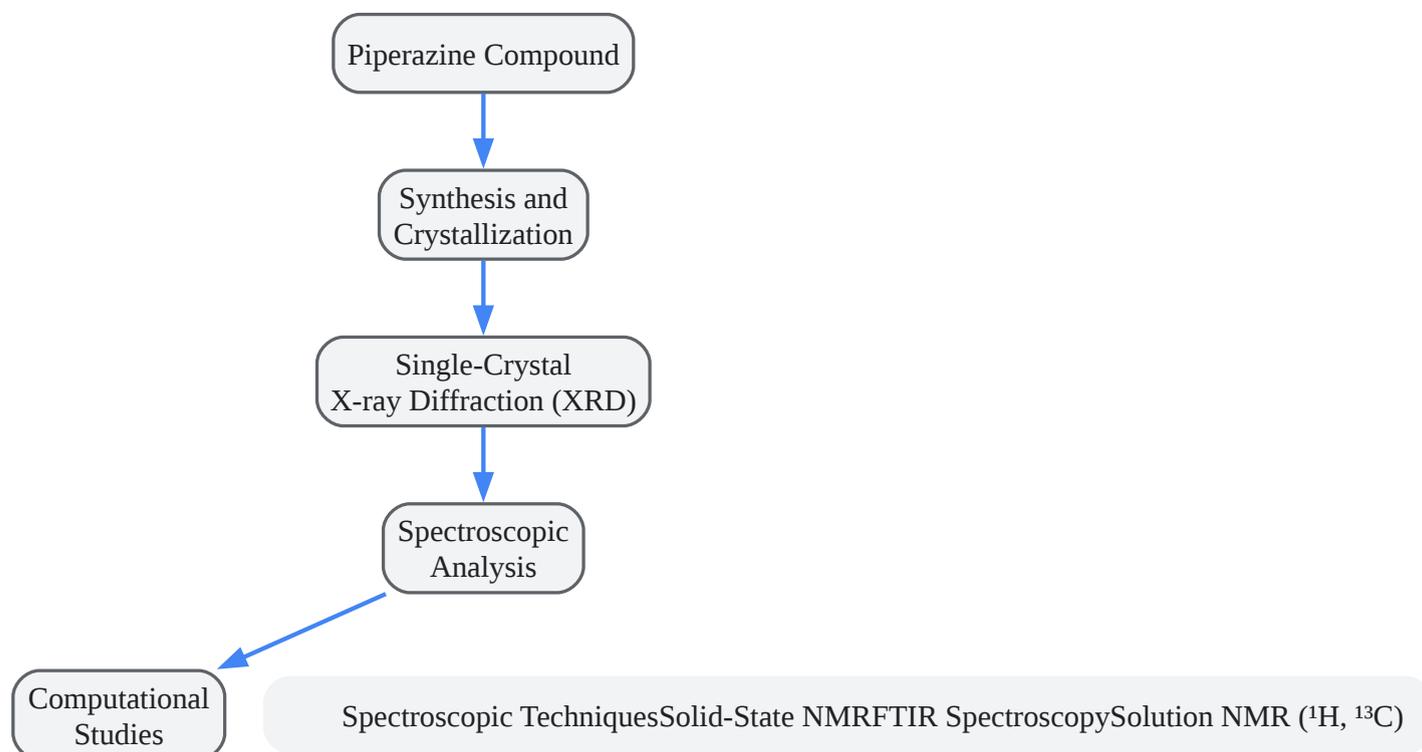
The following table summarizes the key hydrogen-bonding features of the piperazine ring:

Feature	Description	Role in Drug Development
Nitrogen Atoms	Two basic nitrogen atoms at 1,4-positions [1]	Provide two sites for interaction with biological targets.

Feature	Description	Role in Drug Development
Hydrogen Bond Role	Can act as both donor and acceptor [1]	Enhances binding affinity and specificity through multiple interactions.
pKa Values	pKa1 \approx 5.33; pKa2 \approx 9.73 [1]	Governs protonation state and hydrogen-bonding capacity at physiological pH.
Overall Effect	Increases water solubility, improves pharmacokinetics (ADME) [1]	A key strategy to optimize drug-likeness and bioavailability.

Experimental Characterization Methods

The hydrogen-bonding motifs of piperazine can be characterized using several analytical techniques. The following workflow illustrates a typical multi-technique approach for structural confirmation and hydrogen-bonding analysis:



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Experimental workflow for characterizing piperazine hydrogen bonding.

Here are detailed methodologies for key experiments:

- **Single-Crystal X-ray Diffraction (XRD)** is the most direct method for visualizing hydrogen-bonding patterns in the solid state. Studies on piperazinedium salts reveal how the piperazine cation forms networks with anions via $\text{N-H}\cdots\text{O}$ and other hydrogen bonds [2].
 - **Protocol:** Grow single crystals of the piperazine derivative via slow evaporation or diffusion. Mount a suitable crystal on a diffractometer. Solve and refine the crystal structure to identify hydrogen bond distances (e.g., $\text{N-H}\cdots\text{O}$ around 2.8-3.0 Å) and angles, enabling the mapping of supramolecular synthons [2].
- **Spectroscopic Analysis** provides complementary evidence for hydrogen bonding.

- **FTIR Spectroscopy:** Protocol involves compressing a mixture of the piperazine compound with KBr into a pellet. Record the IR spectrum and identify key stretches: N-H stretches typically between 2700-3400 cm^{-1} , which can shift upon salt formation or hydrogen bonding [2].
- **NMR Spectroscopy:** For solution-state NMR, dissolve the sample in a deuterated solvent like DMSO- d_6 and acquire ^1H and ^{13}C NMR spectra [3] [4]. Key observations include the signal for the N-H proton of the piperazine ring, which can appear broadly between δ 9.20 and 13.04 ppm, as seen in benzimidazole-piperazine hybrids [3]. Solid-state NMR can also probe hydrogen bonding in the crystalline lattice [2].

Role in Drug Development and Case Studies

Piperazine's hydrogen-bonding ability makes it a privileged scaffold, appearing in about 75% of marketed nitrogen-containing heterocyclic drugs and ranking as the **third most common N-heterocycle in drug discovery** [5].

The table below illustrates how piperazine's hydrogen-bonding properties contribute to the activity of specific drug classes:

Drug/Derivative Class	Target / Mechanism	Role of Piperazine Hydrogen Bonding
Benzimidazole-Piperazine Hybrids (e.g., Urease Inhibitors) [3]	Urease enzyme	Piperazine nitrogen atoms form key hydrogen bonds with amino acid residues (e.g., Asp, His) in the enzyme's active site, enhancing inhibitory activity (IC_{50} values in μM range) [3].
Chalcone-Piperazine Derivatives (e.g., 4g) [4]	Dual AChE & MAO-B Inhibitor	The piperazine ring forms critical hydrogen bonds and cation- π interactions with the anionic site of AChE, contributing to potent inhibition ($\text{IC}_{50} = 0.027 \pm 0.001 \mu\text{M}$) [4].
General Drug Design [1] [5]	Various biological targets	Improves water solubility and bioavailability; acts as a versatile linker or spacer, optimizing geometry for target binding via its two nitrogen atoms [1].

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